2-(Chloromethyl)selenophene
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Overview
Description
2-(Chloromethyl)selenophene is a selenium-containing heterocyclic compound. . The presence of selenium in the selenophene ring imparts distinct chemical and physical properties compared to its sulfur analog, thiophene.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the chloromethylation of selenophene using formaldehyde and hydrochloric acid in the presence of a catalyst . Another approach involves the use of chloromethyl methyl ether and a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 2-(Chloromethyl)selenophene may follow similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)selenophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols.
Oxidation Reactions: The selenophene ring can be oxidized to form selenophene oxides or selenophene dioxides.
Reduction Reactions: Reduction of the selenophene ring can lead to the formation of selenol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted selenophenes, depending on the nucleophile used.
Oxidation Reactions: Products include selenophene oxides and dioxides.
Reduction Reactions: Products include selenol derivatives.
Scientific Research Applications
2-(Chloromethyl)selenophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex selenium-containing compounds.
Biology: It is used in the study of selenium’s biological roles and potential therapeutic applications.
Medicine: Research explores its potential as an anticancer, antioxidant, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)selenophene depends on its specific application. In biological systems, selenium-containing compounds can interact with various molecular targets, including enzymes and proteins. Selenium’s redox properties enable it to participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis . The chloromethyl group can also undergo nucleophilic substitution, leading to the formation of biologically active derivatives .
Comparison with Similar Compounds
Uniqueness of 2-(Chloromethyl)selenophene: The presence of selenium in this compound imparts unique redox properties and reactivity compared to its sulfur, oxygen, and nitrogen analogs. These properties make it valuable for specific applications in organic electronics, medicinal chemistry, and materials science .
Properties
Molecular Formula |
C5H5ClSe |
---|---|
Molecular Weight |
179.52 g/mol |
IUPAC Name |
2-(chloromethyl)selenophene |
InChI |
InChI=1S/C5H5ClSe/c6-4-5-2-1-3-7-5/h1-3H,4H2 |
InChI Key |
OQUOGMHRGMYRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)CCl |
Origin of Product |
United States |
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